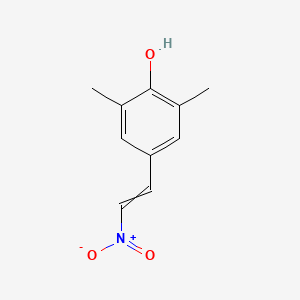

2,6-Dimethyl-4-(2-nitrovinyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2,6-dimethyl-4-(2-nitroethenyl)phenol |

InChI |

InChI=1S/C10H11NO3/c1-7-5-9(3-4-11(13)14)6-8(2)10(7)12/h3-6,12H,1-2H3 |

InChI Key |

ULOPZCZOKDOQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 4 2 Nitrovinyl Phenol and Its Substituted Analogs

Direct Synthetic Pathways to 2,6-Dimethyl-4-(2-nitrovinyl)phenol

The direct synthesis of this compound can be achieved through a few strategic condensation reactions. These methods typically involve the reaction of a substituted phenol (B47542) with a nitroalkane.

Adaptations of the Henry Reaction (Nitroaldol Condensation) for Vinylogous Systems

The Henry reaction, or nitroaldol condensation, is a classical method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This reaction can be adapted to synthesize this compound. In this vinylogous adaptation, 2,6-dimethyl-4-formylphenol would react with nitromethane (B149229). The initial product is a β-nitro alcohol, which can then be dehydrated to yield the desired nitrovinyl phenol. wikipedia.orgorganic-chemistry.org The reaction is reversible in all its steps. wikipedia.org

The general mechanism involves the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org Subsequent protonation of the resulting alkoxide gives the β-nitro alcohol. wikipedia.org Dehydration to the nitroalkene can often be achieved in situ or as a separate step, sometimes under acidic or basic conditions. organic-chemistry.org

Knoevenagel Condensation and Related Condensation Reactions

The Knoevenagel condensation provides another versatile route for the synthesis of this compound. sigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comsciensage.info In this specific synthesis, 2,6-dimethyl-4-formylphenol would be reacted with nitromethane, where the methyl group of nitromethane serves as the active methylene component.

The reaction typically proceeds through a β-hydroxy intermediate, which then undergoes dehydration to form the final α,β-unsaturated product. sigmaaldrich.com Various catalysts, including amines and their salts, can be employed to facilitate this condensation. researchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting nitrovinyl phenol.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic methods often employ catalysts to enhance the efficiency, selectivity, and environmental friendliness of chemical reactions. The synthesis of this compound is no exception, with both organocatalytic and metal-catalyzed approaches being developed.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of the Henry reaction for synthesizing nitrovinyl phenols, chiral organocatalysts can be employed to achieve enantioselective synthesis of the intermediate β-nitro alcohol. While the final product, this compound, is achiral, the principles of organocatalysis are relevant to the synthesis of chiral analogs. For instance, cinchona alkaloids and their derivatives have been used to catalyze asymmetric Henry reactions. organic-chemistry.org

Metal complexes have been extensively used to catalyze the Henry reaction. organic-chemistry.org Copper(II) acetate (B1210297) in combination with chiral ligands, such as bis(oxazolines) or diamine derivatives, has proven effective in promoting enantioselective Henry reactions. organic-chemistry.orgorgsyn.org These catalytic systems can lead to high yields and enantioselectivities of the β-nitro alcohol intermediates. Subsequent dehydration would then yield the desired nitrovinyl phenol. The use of metal catalysts can offer advantages in terms of reaction rates and stereocontrol. youtube.com

Synthesis of Structurally Related Nitrovinyl Phenol Derivatives

The synthetic methodologies described for this compound can be extended to produce a variety of structurally related nitrovinyl phenol derivatives. By varying the substituents on the starting phenolic aldehyde, a diverse library of compounds can be accessed. For example, using salicylaldehyde (B1680747) and its derivatives in reactions with nitromethane yields (E)-2-(2-nitrovinyl)phenols. researchgate.net

The synthesis of these analogs allows for the exploration of structure-activity relationships, which is crucial in fields such as medicinal chemistry. nih.gov The general approach involves the condensation of a substituted hydroxybenzaldehyde with a nitroalkane, often employing the Henry or Knoevenagel condensation conditions. The choice of substituents on the phenol ring can influence the electronic properties and reactivity of the aldehyde, potentially requiring optimization of the reaction conditions.

| Starting Aldehyde | Product |

| 2,6-Dimethyl-4-formylphenol | This compound |

| Salicylaldehyde | (E)-2-(2-Nitrovinyl)phenol |

| 4-Hydroxybenzaldehyde | (E)-4-(2-Nitrovinyl)phenol |

| Vanillin | 4-Hydroxy-3-methoxy-1-(2-nitrovinyl)benzene |

Strategies for Regioselective Substitution on the Phenolic Ring

The synthesis of precursors to this compound hinges on the controlled, regioselective functionalization of the 2,6-dimethylphenol (B121312) starting material. The electronic and steric properties of this substrate are pivotal in directing incoming electrophiles. The hydroxyl group is an activating, ortho, para-director, while the two methyl groups at positions 2 and 6 provide significant steric hindrance around the ortho positions. This combination overwhelmingly favors electrophilic substitution at the sterically accessible and electronically enriched C4 (para) position.

A primary route to a key intermediate, 2,6-dimethyl-4-nitrophenol, involves direct nitration. Research has shown that using reagents like bismuth(III) nitrate (B79036) pentahydrate or iron(III) nitrate nonahydrate in acetone (B3395972) at room temperature provides a method for the nitration of phenolic compounds. chemicalbook.com For instance, the reaction of 2,6-dimethylphenol with bismuth(III) nitrate pentahydrate yields the desired 4-nitro product, demonstrating high regioselectivity for the para-position. chemicalbook.com

Another strategy for functionalizing the C4 position is the Friedel-Crafts acylation. This reaction, when applied to 2,6-dimethylphenol with various acyl chlorides in the presence of a strong acid like trifluoromethanesulfonic acid, results in the formation of 4-hydroxy-3,5-dimethylphenyl ketones. mdpi.com This method introduces a carbonyl group at the para position, which can then be further manipulated, for example, through oxidation to a carboxylic acid or reduction to an aldehyde, providing a versatile handle for subsequent transformations.

These examples underscore a reliable principle: the substitution on the 2,6-dimethylphenol ring is predictably directed to the C4 position, a crucial factor for the efficient synthesis of its 4-substituted derivatives.

Table 1: Examples of Regioselective Reactions on 2,6-Dimethylphenol

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | Bismuth(III) nitrate pentahydrate / Acetone | C4 (para) | 4-Nitrophenol derivative |

| Friedel-Crafts Acylation | Acetyl chloride / Trifluoromethanesulfonic acid | C4 (para) | 4-Hydroxyphenyl ketone derivative |

Introduction of Diverse Nitrovinyl Moieties

The defining nitrovinyl group of the target compound is typically installed via the Henry reaction, also known as a nitroaldol reaction. youtube.comresearchgate.net This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with a nitroalkane, catalyzed by a base. researchgate.net In this context, a 4-formyl-2,6-dimethylphenol precursor is reacted with a chosen nitroalkane. The initial product is a β-nitro alcohol, which can then be dehydrated to yield the final 2-nitrovinyl (or β-nitrostyrene) derivative. researchgate.net

The versatility of the Henry reaction allows for the introduction of a wide array of nitrovinyl groups. By simply varying the nitroalkane reactant, a diverse set of analogs can be synthesized. For example, using nitromethane yields the parent nitrovinyl compound, while using nitroethane, 1-nitropropane, or other substituted nitroalkanes introduces alkyl groups at the α-position of the nitrovinyl moiety. This modularity is a cornerstone for creating libraries of related compounds for further study.

Table 2: Diversity of Nitrovinyl Groups via the Henry Reaction

| Nitroalkane Reactant | Chemical Formula | Resulting Substituent on Vinyl Group (α-position) |

|---|---|---|

| Nitromethane | CH₃NO₂ | Hydrogen |

| Nitroethane | CH₃CH₂NO₂ | Methyl |

| 1-Nitropropane | CH₃CH₂CH₂NO₂ | Ethyl |

| Phenylnitromethane | C₆H₅CH₂NO₂ | Phenyl |

Diversity-Oriented Synthesis Utilizing this compound Precursors

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting point. nih.govresearchgate.net The synthetic pathway towards this compound is well-suited for a DOS approach. A key precursor, such as 4-formyl-2,6-dimethylphenol, serves as a branching point.

The first level of diversification comes from the Henry reaction itself, where a library of different nitroalkanes can be reacted with the aldehyde precursor to generate a range of α-substituted nitrovinyl analogs, as detailed in the previous section.

The second level of diversification uses the resulting this compound scaffold, which possesses multiple reactive handles for further chemical modification:

The Phenolic Hydroxyl Group: Can undergo etherification or esterification to introduce a variety of substituents.

The Nitrovinyl Group: This electron-deficient alkene is a prime substrate for conjugate addition (Michael addition) reactions with a wide range of nucleophiles (e.g., thiols, amines, malonates). mdpi.com

The Nitro Group: Can be reduced to an amine, which can then be acylated, alkylated, or used in other nitrogen-based chemistries.

The Aromatic Ring: Can potentially undergo further electrophilic substitution, although this is less common given the existing substituents.

This multi-directional reactivity allows for the rapid generation of a complex library of compounds from a single, readily accessible precursor, embodying the core principles of DOS. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on efficiency, sustainability, and the reduction of hazardous waste. These principles are highly applicable to the synthesis of this compound and its analogs.

Application of Modularly Designed Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. For the key Henry reaction step, various organocatalysts have been developed that offer high yields and, crucially, the potential for enantioselectivity. Modularly designed organocatalysts, which are assembled from simple, readily available components, are particularly attractive. researchgate.netnih.gov

Examples of such catalysts often feature a bifunctional design, incorporating both a basic site (like an amine) to deprotonate the nitroalkane and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide) to activate the aldehyde. mdpi.com Catalysts derived from natural sources, such as Cinchona alkaloids or amino acids like L-proline, have been successfully employed in asymmetric conjugate additions to nitroalkenes and related transformations. mdpi.com The modular nature allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for a specific substrate pair. researchgate.net

Table 3: Types of Organocatalysts for Nitroalkene Synthesis

| Catalyst Class | Mode of Activation | Key Features |

|---|---|---|

| Amino Acid Derivatives (e.g., L-Proline) | Enamine formation with the carbonyl, H-bonding | Readily available, bifunctional character |

| Thiourea-Based Catalysts | Hydrogen bonding to the nitro group | Activates the electrophile, often combined with a basic moiety |

| Squaramide Catalysts | Strong hydrogen bonding to the nitro group | Highly active, tuneable for asymmetric synthesis |

| Imidazole | Lewis base catalyst | Cost-effective, efficient for Henry reactions tandfonline.comtandfonline.com |

Solvent Selection and Sustainable Reaction Conditions

The principles of green chemistry aim to minimize the environmental impact of chemical processes. Solvent choice is a critical factor, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. jk-sci.com Solvent selection guides recommend replacing hazardous solvents like chloroform, DMF, and NMP with greener alternatives. whiterose.ac.uk

For the synthesis of phenolic compounds and their derivatives, several sustainable approaches have been investigated:

Greener Solvents: Water is an ideal green solvent, and the Henry reaction has been successfully performed in aqueous media. tandfonline.comtandfonline.com Other recommended solvents include alcohols (ethanol, isopropanol) and bio-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF). jk-sci.comwhiterose.ac.uk Polyethylene glycol (PEG) has also been used as a recyclable, non-toxic solvent medium. researchgate.net

Solvent-Free Conditions: Reactions can be run under solvent-free grinding conditions, often accelerated by a solid catalyst like imidazole. tandfonline.comtandfonline.com This method reduces waste, energy consumption, and simplifies product isolation.

Sustainable Catalysts: Utilizing non-toxic, abundant, and recyclable catalysts is key. Imidazole is an effective and inexpensive catalyst for the Henry reaction. tandfonline.com Even natural materials, such as an aqueous extract from the ash of neem leaves, have been reported as effective catalysts for the nitroaldol reaction at room temperature, representing an exceptionally green approach. niscpr.res.in

Table 4: Comparison of Traditional vs. Green Reaction Conditions for the Henry Reaction

| Parameter | Traditional Conditions | Green/Sustainable Conditions |

|---|---|---|

| Solvent | DMF, NMP, Chlorinated Solvents whiterose.ac.uk | Water, Ethanol, 2-MeTHF, PEG tandfonline.comwhiterose.ac.ukresearchgate.net |

| Reaction Media | Organic Solvent | Aqueous Media, Solvent-Free (Grinding) tandfonline.com |

| Catalyst | Strong inorganic bases (e.g., NaOH, NaOMe) | Organocatalysts (e.g., Imidazole), Natural Catalysts tandfonline.comniscpr.res.in |

| Energy Input | Often requires heating | Often proceeds at room temperature niscpr.res.in |

Chemical Transformations and Reaction Pathways of 2,6 Dimethyl 4 2 Nitrovinyl Phenol

Michael Addition Reactions and Cascade Processes

The electron-withdrawing nitro group in 2,6-dimethyl-4-(2-nitrovinyl)phenol renders the β-carbon of the vinyl group highly susceptible to nucleophilic attack. This reactivity is the foundation for a variety of Michael addition reactions, which can be followed by subsequent cascade processes to generate intricate molecular architectures.

Intramolecular Cyclization Reactions of this compound

While direct intramolecular cyclization of this compound itself is not extensively documented, the principle of intramolecular Michael additions is a key step in cascade reactions involving this substrate. After an initial intermolecular Michael addition, the newly introduced functional group can possess a nucleophilic character that subsequently attacks the electrophilic center within the same molecule, leading to cyclization. For instance, the addition of a nucleophile to the nitrovinyl moiety can generate an intermediate that, under appropriate conditions, undergoes an intramolecular reaction involving the phenolic hydroxyl group or other functionalities.

Intermolecular Michael Additions with Various Nucleophiles

The core reactivity of this compound lies in its participation in intermolecular Michael additions with a wide array of nucleophiles. nsf.govnih.govresearchgate.net The electron-deficient double bond readily accepts electrons from both carbon and heteroatom nucleophiles.

Carbon nucleophiles such as malonates, β-ketoesters, and cyclic ketones (e.g., cyclohexanone) have been successfully employed in these reactions. buchler-gmbh.comresearchgate.netresearchgate.netresearchgate.net For example, the reaction with cyclohexanone (B45756) can lead to the formation of chiral benzopyran derivatives after a subsequent cyclization step. researchgate.netresearchgate.net The resulting Michael adducts are valuable intermediates that can be further transformed into more complex molecules. researchgate.net

Heteroatom nucleophiles, including amines and thiols, also readily add to the nitrovinyl system. These reactions are crucial for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. The resulting adducts can undergo further cyclization or other transformations.

The general scheme for the Michael addition of various nucleophiles to a nitrovinylphenol is depicted below:

| Nucleophile (Nu) | Product Type |

| Carbonyl Compounds (e.g., ketones, esters) | γ-Nitrocarbonyl compounds |

| Malonates | Substituted nitroalkanes |

| Amines | β-Amino-nitro compounds |

| Thiols | β-Thio-nitro compounds |

Asymmetric Michael Additions and their Catalytic Control

Significant progress has been made in controlling the stereochemistry of Michael additions to nitroalkenes like this compound. mdpi.com Asymmetric organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations. buchler-gmbh.commdpi.com

Bifunctional organocatalysts, such as those based on cinchona alkaloids and squaramides, have proven to be particularly effective. buchler-gmbh.comresearchgate.netresearchgate.net These catalysts possess both a basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bonding donor site (e.g., a thiourea (B124793) or squaramide moiety) to activate the nitroalkene and control the facial selectivity of the attack. buchler-gmbh.comresearchgate.net For instance, quinine-based amino-squaramides have been used to catalyze the reaction between 2-(2-nitrovinyl)phenols and methyl cyclopentanone-2-carboxylate, affording the product with high diastereoselectivity and enantioselectivity (up to >99:1 dr and 99% ee). researchgate.netscispace.com

The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome of the reaction. Research has explored the use of "green" solvents, such as ethyl lactate, in these asymmetric transformations. researchgate.netresearchgate.netscispace.com

Cyclization Reactions Leading to Complex Heterocyclic Scaffolds

The Michael adducts derived from this compound are often not isolated but are instead subjected to in-situ cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds.

Formation of Chroman and Benzopyran Derivatives from Nitrovinylphenols

A prominent application of this compound is in the synthesis of chroman and benzopyran derivatives. researchgate.netresearchgate.net The reaction typically proceeds via a domino or cascade sequence initiated by a Michael addition.

For example, the reaction of a 2-(2-nitrovinyl)phenol with a carbonyl compound, such as cyclohexanone or methyl cyclopentanone-2-carboxylate, in the presence of an organocatalyst, first forms a Michael adduct. researchgate.netscispace.com This intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the carbonyl carbon, or a related intramolecular condensation, to form the chroman or benzopyran ring system. researchgate.net In some cases, the initial product is a lactol, which can be further transformed, for instance, by reductive etherification to yield more stable hexahydro-1H-xanthenes. researchgate.netscispace.com

The general pathway for the formation of chroman derivatives is illustrated in the following table:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-(2-Nitrovinyl)phenol | Cyclohexanone | Amino-squaramide / (S)-proline | Chiral hexahydro-1H-xanthene derivative |

| 2-(2-Nitrovinyl)phenol | Methyl cyclopentanone-2-carboxylate | Quinine-based amino-squaramide | Chiral spiro-dihydrocoumarin derivative |

Synthesis of Polycyclic Systems (e.g., Pyrrolo[3,4-c]coumarins)

The reactivity of this compound extends to the synthesis of more complex, polycyclic heterocyclic systems. One notable example is the synthesis of pyrrolo[3,4-c]coumarins. nih.gov

These syntheses often involve multi-component reactions where the nitrovinylphenol is one of several starting materials. For instance, a three-component reaction between a substituted 2-(2-nitrovinyl)phenol, an acetylenedicarboxylate (B1228247), and an amine can lead to the formation of novel pyrrolo[3,4-c]coumarins. nih.gov The reaction proceeds through a series of steps, likely involving Michael addition, cyclization, and subsequent rearrangements to construct the final polycyclic framework. The diversity-oriented nature of such reactions allows for the generation of a library of complex molecules from simple precursors.

Annulation Reactions to Indole (B1671886) and Other Fused-Ring Systems

While the direct synthesis of an indole ring from this compound via common methods like the Fischer or Bischler synthesis is not straightforward due to the substitution pattern, reductive cyclization of the nitro group onto the vinyl moiety presents a plausible route to form a five-membered nitrogen-containing ring. A prominent method for achieving such transformations is the Cadogan-Sundberg indole synthesis, which typically involves the deoxygenation of an ortho-nitrostyrene using a trivalent phosphorus reagent, such as triethyl phosphite, to generate a nitrene intermediate that subsequently cyclizes. wikipedia.orgsynarchive.com

For this compound, the nitro group is para to the vinyl group, precluding a direct Cadogan-Sundberg type cyclization onto the benzene (B151609) ring to form a standard indole. However, reductive cyclization can lead to the formation of the corresponding indole derivative, 5,7-dimethyl-1H-indol-6-ol. This transformation involves the reduction of the nitro group to a transient nitrene or a related reactive species which then cyclizes onto the adjacent vinyl group.

Table 1: Representative Conditions for Reductive Cyclization to Indole Derivatives

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| P(OEt)₃ | Toluene | 110-155 | 60-75 | synarchive.comuninsubria.it |

| H₂ (1 atm), Pd/C | Ethanol | 25 | >90 (for reduction of nitroalkene to aminoalkane) | orgsyn.org |

Note: Yields are typical for the reductive cyclization of related nitrostyrenes and may vary for the specific substrate.

Beyond indole synthesis, the reactive nitrovinyl group can participate in cycloaddition reactions to construct other fused-ring systems, although specific examples for this substrate are not extensively documented.

Reductive and Oxidative Transformations of the Nitrovinyl Functionality

The nitrovinyl group is susceptible to both reduction and oxidation, offering pathways to a variety of functionalized derivatives.

Reductive Transformations: The nitrovinyl moiety can be selectively or fully reduced. Catalytic hydrogenation is a common method for the complete reduction of both the nitro group and the carbon-carbon double bond to yield 2,6-dimethyl-4-(2-aminoethyl)phenol. chemicalbook.com A variety of catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are effective under hydrogen atmosphere. orgsyn.orgresearchgate.net Alternatively, selective reduction of the nitro group to an amine while preserving the vinyl group can be challenging but may be achieved using specific reagents under controlled conditions. The double bond can also be selectively reduced using reagents like sodium borohydride (B1222165) in some cases.

Oxidative Transformations: Oxidation of this compound can proceed at the phenolic hydroxyl group, leading to the formation of quinone-type structures. The use of oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) is a well-established method for the conversion of phenols to quinones. orgsyn.orgnih.gov In the case of this compound, oxidation would likely yield 2,6-dimethyl-1,4-benzoquinone, with the loss of the nitrovinyl group, or potentially a quinone methide under certain conditions. nih.gov The electron-withdrawing nature of the nitrovinyl group would influence the oxidation potential of the phenol (B47542).

Table 2: Representative Reagents for Reductive and Oxidative Transformations

| Transformation | Reagent | Product | Reference |

|---|---|---|---|

| Reduction | H₂, Pd/C | 2,6-Dimethyl-4-(2-aminoethyl)phenol | researchgate.netnih.gov |

| Oxidation | (KSO₃)₂NO (Fremy's Salt) | 2,6-Dimethyl-1,4-benzoquinone | orgsyn.orgnih.govorgsyn.org |

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily derivatized to form ethers and esters, which can serve as protecting groups or introduce new functionalities.

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reaction with allyl bromide would yield 4-(2-nitrovinyl)-2,6-dimethylphenyl allyl ether.

Esterification: Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction converts the hydroxyl group into an ester functionality. For example, treatment with acetyl chloride would yield 4-(2-nitrovinyl)-2,6-dimethylphenyl acetate (B1210297).

Table 3: General Conditions for Phenolic Hydroxyl Group Derivatization

| Reaction | Reagent(s) | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Acetone (B3395972), DMF | Reflux | Ether |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Dichloromethane | 0°C to RT | Ester |

Rearrangement Reactions and their Mechanistic Implications

A key rearrangement reaction accessible to derivatives of this compound is the Claisen rearrangement. byjus.comorganic-chemistry.orglibretexts.org This pericyclic reaction requires the initial formation of an allyl phenyl ether derivative, as described in section 3.4. Upon heating, the allyl ether, 4-(2-nitrovinyl)-2,6-dimethylphenyl allyl ether, would undergo a uninsubria.ituninsubria.it-sigmatropic rearrangement.

The mechanism is concerted, proceeding through a cyclic six-membered transition state. byjus.comlibretexts.org In this case, the allyl group would migrate from the oxygen atom to one of the ortho positions of the benzene ring. However, since both ortho positions (C2 and C6) are substituted with methyl groups, a standard Claisen rearrangement to form a 2-allylphenol (B1664045) is sterically hindered. Instead, the reaction would likely proceed via a tandem Claisen-Cope rearrangement. The allyl group would first migrate to the ortho position, forming a transient dienone intermediate, which, unable to rearomatize by tautomerization, would undergo a subsequent uninsubria.ituninsubria.it-sigmatropic (Cope) rearrangement, ultimately placing the allyl group at the para position relative to the hydroxyl group. This would result in the formation of 2-allyl-6-methyl-4-(2-nitrovinyl)phenol, assuming the initial Claisen rearrangement occurs at the C2 position. The presence of the bulky dimethyl groups and the electron-withdrawing nitrovinyl group would have significant mechanistic implications on the reaction rate and the stability of the intermediates.

Theoretical and Computational Investigations of 2,6 Dimethyl 4 2 Nitrovinyl Phenol

Electronic Structure and Reactivity Profiling

Theoretical calculations offer a powerful lens through which to understand the intricate electronic landscape and reactivity of 2,6-Dimethyl-4-(2-nitrovinyl)phenol. By employing principles of quantum chemistry, key characteristics such as electron distribution and susceptibility to chemical reactions can be elucidated.

Central to understanding the chemical reactivity and electronic transitions of a molecule is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. For this compound, the presence of the electron-withdrawing nitrovinyl group in conjugation with the phenol (B47542) ring is expected to significantly influence these energy levels. This conjugation allows for delocalization of electron density across the molecule. The HOMO is anticipated to be located primarily on the electron-rich phenol and vinyl components, while the LUMO is expected to be centered on the electron-deficient nitro group. The precise energy gap dictates the molecule's electronic absorption properties and its potential as an electron donor or acceptor in chemical reactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer quantitative measures of a molecule's stability and reactivity. Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. A higher chemical hardness value indicates greater stability and lower reactivity. For this compound, these parameters are influenced by the interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitrovinyl group. The calculated values for these descriptors provide a deeper understanding of the molecule's kinetic stability and its propensity to engage in electrophilic or nucleophilic interactions.

| Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation of its electron cloud. | A higher value suggests greater stability and lower reactivity. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Provides insight into the overall electron-attracting nature. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | A higher value indicates a stronger electrophile. |

Spectroscopic Property Predictions and Validation

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic characteristics of molecules. For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra provide a basis for its structural confirmation and understanding its vibrational and electronic properties.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to simulate the spectroscopic profiles of this compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra. For this molecule, the calculations would predict distinct signals for the protons and carbons of the methyl groups, the aromatic ring, the vinyl group, and the phenolic hydroxyl group. The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure.

IR Spectroscopy: The calculated infrared spectrum reveals the characteristic vibrational frequencies of the functional groups present. Key predicted vibrational bands for this compound would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. The extended conjugation in this compound is expected to result in absorption bands in the visible or near-UV region, corresponding to π → π* transitions. The calculated maximum absorption wavelength (λmax) is a key parameter for understanding the molecule's electronic structure and color.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Signals for hydroxyl, aromatic, vinyl, and methyl protons. |

| ¹³C NMR | Signals for aromatic, vinyl, and methyl carbons. |

| IR | O-H stretch, C-H stretch (aromatic and aliphatic), C=C stretch, N-O stretch (symmetric and asymmetric). |

| UV-Vis | Absorption maxima (λmax) corresponding to π → π* electronic transitions. |

A detailed vibrational analysis, based on calculated IR and Raman spectra, allows for the assignment of specific vibrational modes to the observed spectral bands. This analysis provides a deeper understanding of the molecule's dynamics. Furthermore, computational studies can explore the potential energy surface of the molecule to identify its most stable conformation. For this compound, this involves determining the preferred orientation of the hydroxyl, nitrovinyl, and methyl groups to minimize steric hindrance and optimize electronic interactions. The relative energies of different conformers can be calculated to predict the most likely structure of the molecule in its ground state.

Mechanistic Studies of Reactions Involving this compound

The reactivity of this compound is a subject of significant interest in organic synthesis. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to elucidate the complex mechanisms of its reactions.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a important tool for mapping the potential energy surfaces of chemical reactions, offering insights into the most probable pathways. For reactions involving derivatives of (2-nitrovinyl)phenol, DFT calculations can be employed to investigate various mechanistic possibilities, such as Michael additions, cycloadditions, and intramolecular proton transfers.

In the context of this compound, DFT studies would likely focus on the role of the phenolic hydroxyl group and the electron-withdrawing nitro group in directing the course of a reaction. For instance, in a Michael addition reaction, the hydroxyl group could act as an internal proton source, potentially altering the reaction mechanism compared to a non-hydroxylated analog. The steric hindrance imposed by the two methyl groups at the ortho positions would also be a critical factor in determining the feasibility of different reaction pathways.

While specific DFT studies on this compound are not abundant in the current literature, analogous studies on related nitrostyrene (B7858105) systems demonstrate the utility of this approach. For example, DFT calculations have been successfully used to elucidate the mechanism of the Michael addition of various nucleophiles to β-nitrostyrenes, identifying the key intermediates and transition states involved.

Transition State Analysis and Reaction Energetics

A crucial aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis provides valuable information about the energy barrier of a reaction, which is directly related to its rate. Computational methods, such as those implemented in software packages like Gaussian, allow for the location and characterization of transition state structures.

Table 1: Hypothetical Reaction Energetics for a Michael Addition to a Substituted (2-nitrovinyl)phenol (Illustrative Data)

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactant Complex Formation | -5.2 | -5.0 | +2.1 |

| Transition State 1 (C-C bond formation) | +15.8 | +15.5 | +22.3 |

| Intermediate 1 | -8.7 | -8.5 | -1.9 |

| Transition State 2 (Proton transfer) | +5.3 | +5.1 | +8.5 |

| Product Complex Formation | -25.4 | -25.2 | -18.6 |

This table presents illustrative data based on typical values for Michael additions to activated alkenes. The values are not from a specific study on this compound.

Role of Hydrogen Bonding and Solvent Effects on Reactivity and Spectroscopy

The presence of a phenolic hydroxyl group in this compound introduces the possibility of both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding, potentially between the hydroxyl group and the nitro group, could influence the planarity of the molecule and the electronic properties of the nitrovinyl moiety.

Intermolecular hydrogen bonding with solvent molecules can have a profound impact on both the reactivity and spectroscopic properties of the compound. Protic solvents, capable of donating hydrogen bonds, can stabilize charged intermediates and transition states, thereby accelerating certain reactions. Aprotic polar solvents, on the other hand, can influence reactivity through dipole-dipole interactions.

The effect of the solvent on the spectroscopic properties, particularly the UV-Vis absorption spectrum, is also a key area of investigation. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a well-known phenomenon. For this compound, the position of the absorption maximum (λmax) is expected to shift depending on the polarity of the solvent. This is due to the differential stabilization of the ground and excited electronic states by the solvent molecules.

Computational studies can model these solvent effects using either implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the calculation. These models can predict the shifts in λmax and provide insights into the nature of the solute-solvent interactions.

Table 2: Predicted Solvent Effects on the λmax of a Generic 4-(2-nitrovinyl)phenol (Illustrative Data)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 310 |

| Dichloromethane | 8.93 | 318 |

| Acetonitrile | 37.5 | 325 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 330 |

| Water | 80.1 | 335 |

This table presents illustrative data based on general trends observed for similar chromophores. The values are not from a specific study on this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformations and to determine the energy barriers to rotation between them.

For this compound, key rotational degrees of freedom include the rotation of the nitrovinyl group relative to the phenyl ring and the rotation of the hydroxyl group. The steric hindrance from the ortho-methyl groups is expected to play a significant role in determining the preferred conformations. Intramolecular hydrogen bonding between the hydroxyl and nitro groups could also restrict conformational freedom.

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time. In an MD simulation, the motion of each atom in the molecule is calculated based on a force field that describes the interatomic interactions. By simulating the molecule's trajectory over a period of time, it is possible to observe the different conformations it adopts and the transitions between them.

MD simulations can also be used to study the behavior of this compound in different solvent environments. These simulations can provide insights into how the solvent affects the conformational preferences of the molecule and the dynamics of its interactions with surrounding solvent molecules. This information is crucial for understanding the behavior of the compound in solution and its potential biological or chemical activity.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 2,6 Dimethyl 4 2 Nitrovinyl Phenol Derivatives

Elucidating Structural Determinants Governing Reactivity and Selectivity

The reactivity and selectivity of 2,6-Dimethyl-4-(2-nitrovinyl)phenol are governed by the interplay of its three key structural components: the phenolic hydroxyl group, the two ortho-methyl groups, and the para-nitrovinyl substituent.

Phenolic Hydroxyl Group: The -OH group is an activating, ortho-para directing group. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The acidity of the phenol (B47542) (its ability to be deprotonated to a phenoxide ion) is a critical determinant of its nucleophilicity and interaction profile.

Aromatic Ring: The benzene (B151609) ring serves as the scaffold, mediating electronic effects between the substituents. Its planarity is crucial for resonance stabilization.

Ortho-Methyl Groups: The two methyl groups at positions 2 and 6 are electron-donating through hyperconjugation and inductive effects. Crucially, they provide significant steric hindrance around the phenolic hydroxyl group.

Selectivity in reactions, such as selective dimerization or polymerization, can be controlled. For example, mechanistic studies on the oxidative coupling of 2,6-dimethylphenol (B121312) have led to highly selective methods for para-C-C dimerization.

Design Principles for Modulating Chemical Properties and Synthetic Accessibility of Derivatives

The rational design of derivatives of this compound focuses on systematically altering its structure to fine-tune its properties.

Principles for Modulating Chemical Properties:

Tuning Acidity and Nucleophilicity: The acidity of the phenolic proton can be modulated by introducing additional substituents on the aromatic ring. Electron-withdrawing groups (e.g., halogens) would increase acidity, while additional electron-donating groups would decrease it.

Altering Electrophilicity: The reactivity of the nitrovinyl group as a Michael acceptor can be adjusted. Adding electron-donating groups to the phenyl ring will reduce its electrophilicity, while adding further electron-withdrawing groups will enhance it. Substitution on the α or β carbons of the vinyl group can also modulate reactivity through steric and electronic effects.

Introducing Stereochemistry: In a study on 2,6-disubstituted phenol derivatives, the incorporation of a cyclopropyl (B3062369) group introduced stereoselective effects that influenced their biological properties. nih.gov Similarly, creating chiral centers in derivatives of this compound could lead to stereoselective interactions.

Principles for Synthetic Accessibility: The synthesis of these derivatives relies on established chemical reactions. A common and efficient method for creating the nitrovinyl moiety is the Henry reaction (or nitroaldol condensation).

Synthesis of the Core Scaffold: The synthesis would likely involve the condensation of 2,6-dimethyl-4-hydroxybenzaldehyde (B1297913) with a nitroalkane, such as nitromethane (B149229), in the presence of a base, followed by dehydration to yield the final this compound.

Derivative Synthesis: Derivatives can be accessed by modifying the starting materials. For example, using different nitroalkanes in the Henry reaction would add substituents to the vinyl group. Modifying the benzaldehyde (B42025) starting material would introduce other groups onto the aromatic ring.

Accessibility of Precursors: The synthesis of the key intermediate, 2,6-dimethylphenol, is well-established and can be achieved through the methylation of phenol. researchgate.net This ensures a reliable supply of the core structural unit for derivatization.

Computational Approaches to SAR Prediction and Virtual Screening (e.g., Molecular Docking for Binding Modes in Synthetic Reactions)

Computational chemistry offers powerful tools for predicting the properties of this compound derivatives before their synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their properties (e.g., reactivity, biological activity). For derivatives of this compound, a QSAR study would involve:

Generating a set of derivatives with varied substituents.

Calculating molecular descriptors for each derivative (e.g., electronic properties like partial charges, steric parameters, hydrophobicity).

Measuring the activity or property of interest experimentally.

Using statistical methods or machine learning to build a model that predicts the activity based on the descriptors. nih.gov

Such models can reveal which structural features are most important for a desired outcome and guide the design of new, more potent compounds.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is invaluable for predicting how a derivative might interact with an enzyme active site.

For example, various nitrostyrene (B7858105) and nitro-substituted derivatives have been studied using molecular docking to understand their binding modes with enzymes like protein tyrosine phosphatase 1B (PTP1B) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov In these studies, the nitro group often plays a key role, forming hydrogen bonds with amino acid residues like Arginine (Arg) and Serine (Ser). mdpi.com

A hypothetical docking study of a this compound derivative into an enzyme active site would involve:

Obtaining the 3D structure of the target protein.

Generating a 3D model of the ligand derivative.

Using docking software to place the ligand into the protein's binding site in many possible conformations.

Scoring the poses based on estimated binding energy and analyzing the specific interactions (hydrogen bonds, hydrophobic interactions, etc.).

This analysis can predict whether a designed molecule is likely to bind to a target and can explain, at a molecular level, why some derivatives are more active than others.

| Computational Method | Application to this compound Derivatives | Example Hypothetical Output |

| QSAR | Predict chemical reactivity or biological activity based on structural descriptors. | An equation correlating substituent size and electronic properties with reaction rate. |

| Molecular Docking | Predict the binding mode and affinity of derivatives to a target protein active site. | A low binding energy score (-8.5 kcal/mol) and identification of hydrogen bonds between the nitro group and Arginine/Serine residues in the active site. |

Advanced Research Applications and Future Directions for 2,6 Dimethyl 4 2 Nitrovinyl Phenol

2,6-Dimethyl-4-(2-nitrovinyl)phenol as a Versatile Precursor in Heterocyclic Synthesis

The intrinsic reactivity of this compound makes it an exemplary starting material for the synthesis of a wide range of heterocyclic compounds. The molecule's power lies in the synergistic interplay between its two key functional groups. The phenolic hydroxyl group can act as an intramolecular nucleophile, while the electron-deficient nitrovinyl group serves as an excellent Michael acceptor. This dual reactivity facilitates a variety of cascade or tandem reactions, allowing for the rapid assembly of complex ring systems.

A prominent application of related nitrovinyl phenols is in the synthesis of chromene derivatives. nih.govresearchgate.net The reaction of a 2-(2-nitrovinyl)phenol with a suitable nucleophile, such as malononitrile, can initiate a tandem Michael addition/cyclization sequence to afford highly substituted 2-amino-4H-chromenes. researchgate.net In the case of this compound, the phenolic oxygen can attack the β-carbon of the nitrovinyl group (an intramolecular oxa-Michael addition), which, upon subsequent reaction steps, leads to the formation of chromene and chromane (B1220400) frameworks. These scaffolds are prevalent in many biologically active natural products and pharmaceuticals.

Furthermore, the compound is a valuable substrate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. mdpi.com For instance, a three-component reaction between a substituted 2-(2-nitrovinyl)phenol, an amine, and dimethyl acetylenedicarboxylate (B1228247) has been shown to produce novel pyrrolo[3,4-c]coumarin scaffolds. rsc.org This demonstrates the potential of this compound to generate significant molecular diversity and complexity from simple starting materials. The reactivity of nitroalkenes in general allows for their use in creating a variety of six-membered heterocycles, including piperidines, tetrahydropyrans, and pyridines, through Michael additions and hetero-Diels-Alder reactions. researchgate.netrsc.org

| Heterocyclic System | Synthetic Approach | Key Reaction Type |

| Chromenes/Chromanes | Reaction with various nucleophiles | Intramolecular Oxa-Michael Addition / Cyclization |

| Pyrrolo[3,4-c]coumarins | Three-component reaction with amines and acetylenedicarboxylate | Michael Addition / Annulation Cascade |

| Substituted Pyridines | Reaction with enamines or other C-nucleophiles | [4+2] Cycloaddition / Aromatization |

| Tetrahydroquinolines | Reductive cyclization pathways | Reduction of Nitro Group / Intramolecular Cyclization |

Role in the Development of Novel Organic Scaffolds with Diverse Chemical Features

Beyond the synthesis of specific heterocyclic systems, this compound serves as a foundational building block for developing novel and diverse organic scaffolds. The electrophilic nature of the nitrovinyl group makes it a prime target for conjugate addition reactions with a wide array of carbon and heteroatom nucleophiles. buchler-gmbh.com This allows for the introduction of various side chains and functional groups, effectively using the phenol (B47542) derivative as a scaffold upon which to build molecular complexity.

The presence of the 2,6-dimethyl groups on the phenolic ring plays a crucial role in directing the regioselectivity of reactions. These methyl groups provide steric hindrance around the ortho positions, potentially favoring reactions at the phenolic oxygen or guiding intermolecular reactions to occur with greater predictability. This steric shielding can also enhance the stability of reactive intermediates formed during a reaction sequence.

Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then participate in a host of further transformations, such as amide bond formation or the construction of new nitrogen-containing heterocycles. Alternatively, the nitro group can be transformed into other functionalities, expanding the synthetic utility of the resulting molecular scaffolds. This functional group tolerance and transformability are key to creating libraries of compounds with diverse chemical and, potentially, biological properties.

Emerging Methodologies in the Synthesis and Derivatization of Nitrovinyl Phenols

The synthesis of this compound itself typically proceeds via a Henry reaction (nitroaldol condensation) between 2,6-dimethyl-4-hydroxybenzaldehyde (B1297913) and nitromethane (B149229). researchgate.net Recent advancements in synthetic methodology offer more efficient and greener alternatives for both the synthesis and subsequent derivatization of this class of compounds.

Key Emerging Methodologies:

| Methodology | Description | Advantages |

| Photocatalysis | Utilizes visible light to trigger reactions, often involving single-electron transfer processes. It has been used for cyclization reactions to form scaffolds like 6H-benzo[c]chromenes from related precursors. researchgate.netnih.gov | Mild reaction conditions, high efficiency, green and sustainable energy source. |

| Metal-Catalyzed Cyclizations | Employs transition metals (e.g., Cobalt, Rhenium, Ytterbium) to catalyze the formation of chromene rings and other heterocycles from phenols and alkynes or other coupling partners. msu.edu | High yields, excellent chemo- and regioselectivity, broad substrate scope. |

| Organocatalysis | Uses small, chiral organic molecules to catalyze asymmetric reactions, enabling the synthesis of enantiomerically enriched products. Chiral cinchona alkaloids, for example, have been used in the conjugate addition to nitroalkenes. buchler-gmbh.com | Metal-free, avoids toxic heavy metals, provides access to chiral compounds. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis to rapidly build molecular complexity, as seen in the synthesis of pyrrolo[3,4-c]coumarins. mdpi.comrsc.org | High atom economy, operational simplicity, time and cost-effective. |

| Flow Chemistry | Conducts reactions in continuous-flow reactors, allowing for precise control over reaction parameters, improved safety, and easier scalability. | Enhanced safety, better reproducibility, potential for automation. |

These modern techniques not only improve the efficiency and sustainability of synthesizing compounds like this compound but also open up new avenues for creating novel derivatives that were previously difficult to access.

Interdisciplinary Research Prospects and Synthetic Challenges for this compound and its Analogs

The unique structural features of this compound and its derivatives position them as promising candidates for interdisciplinary research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Many nitro-containing heterocyclic compounds exhibit significant biological activity. For instance, nitrochromene derivatives have been investigated as potential antileishmanial agents. nih.gov The scaffolds accessible from this compound could be explored for a range of therapeutic applications, including as antimicrobial, antiviral, or anticancer agents. The 2,6-dimethyl substitution pattern could modulate pharmacokinetic properties by sterically hindering metabolic attack at the phenolic ring.

Materials Science: The conjugated π-system of the molecule, which extends across the aromatic ring and the nitrovinyl group, suggests potential applications in the field of organic electronics and photonics. Such molecules can be precursors to dyes, nonlinear optical materials, or monomers for functional polymers. The incorporation of this rigid, polarizable unit into a polymer backbone could lead to materials with interesting thermal, electronic, or photoresponsive properties, contributing to the development of next-generation materials like those based on graphene or stanene. infinitiaresearch.com

Despite its considerable potential, the synthesis and manipulation of this compound present several synthetic challenges :

Control of Reactivity: The molecule contains multiple reactive sites. Achieving selectivity and preventing undesired side reactions, such as polymerization of the vinyl group or competing reactions at the phenol and nitrovinyl moieties, requires careful optimization of reaction conditions.

Stereocontrol: For reactions that create new chiral centers, achieving high levels of stereoselectivity is often a significant hurdle. This is particularly important in medicinal chemistry, where enantiomers can have vastly different biological activities.

Handling of Energetic Materials: The presence of a nitro group means that the compound and its derivatives may be energetic. Care must be taken during their synthesis, purification, and storage to mitigate any potential hazards.

Scalability: While many novel synthetic methods work well on a laboratory scale, scaling them up for industrial production can present significant challenges related to cost, safety, and efficiency.

Q & A

Q. What are the optimized synthetic routes for 2,6-Dimethyl-4-(2-nitrovinyl)phenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration and vinylation of 2,6-dimethylphenol precursors. A stepwise approach includes:

Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Vinylation : Employ a Stille coupling or nitroalkene addition, using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF. Purify via column chromatography (silica gel, gradient elution).

- Purity Validation :

- HPLC : Use a C18 column (acetonitrile/water 70:30) to confirm ≥95% purity.

- Melting Point : Compare observed mp (e.g., 155–157°C) with literature values .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR (CDCl₃): Look for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and nitrovinyl protons (δ 7.5–8.0 ppm) .

- ¹³C NMR : Confirm nitro group presence (δ ~140 ppm for C-NO₂) and vinyl carbons (δ ~120–130 ppm).

- IR : Identify NO₂ asymmetric stretch (~1520 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

- MS : ESI-MS in positive mode to detect [M+H]⁺ (theoretical m/z ~235.1) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermal stability of nitrovinylphenol derivatives?

- Methodological Answer : Contradictions in thermal degradation studies (e.g., decomposition temperatures ranging from 150–180°C) may arise from varying substituent positions or solvent effects. To resolve:

DSC/TGA Analysis : Perform under inert atmosphere (N₂) with a heating rate of 10°C/min. Compare decomposition onset temperatures .

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) of the nitrovinyl group. Higher BDEs correlate with stability .

- Example : this compound shows a BDE of ~280 kJ/mol, indicating moderate thermal stability .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the ring for SNAr. Key steps:

Kinetic Studies : Monitor reaction with NaSH in DMF at 80°C. Use UV-Vis (λmax ~400 nm) to track intermediate formation .

Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-(2-nitrovinyl)-d₆) to confirm regioselectivity via ²H NMR .

- Outcome : Methyl groups at 2,6-positions sterically hinder para-substitution, favoring meta-products in SNAr .

Q. How can computational methods predict the biological activity of nitrovinylphenol derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Prioritize compounds with binding energies ≤ −8 kcal/mol .

- ADMET Prediction : Employ SwissADME to assess bioavailability (TPSA < 90 Ų) and toxicity (AMES test for mutagenicity).

- Case Study : this compound shows moderate CYP3A4 inhibition (IC₅₀ ~50 µM) but low hepatotoxicity (LD₅₀ > 500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.